
3-Pyrrolidinone
描述
3-Pyrrolidinone is a five-membered lactam, a cyclic amide, with the molecular formula C₄H₇NO. It is a versatile compound that serves as a building block in organic synthesis and has significant applications in medicinal chemistry. The presence of both amide and nitrogen functionalities in its structure makes it a valuable intermediate in the synthesis of various biologically active compounds.
准备方法
Synthetic Routes and Reaction Conditions: 3-Pyrrolidinone can be synthesized through several methods. One common approach is the cyclization of γ-aminobutyric acid (GABA) under acidic conditions. Another method involves the reduction of pyrrolidin-2-one using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in a suitable solvent such as tetrahydrofuran (THF) or diethyl ether .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of succinimide. This process is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction yields this compound with high purity and efficiency.
化学反应分析
Types of Reactions: 3-Pyrrolidinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrrolidin-2,5-dione.
Reduction: Reduction of this compound can yield pyrrolidine.
Substitution: It can undergo nucleophilic substitution reactions at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Pyrrolidin-2,5-dione.
Reduction: Pyrrolidine.
Substitution: N-alkyl or N-acyl derivatives of this compound.
科学研究应用
3-Pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 3-Pyrrolidinone and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets vary depending on the specific derivative and its intended application .
相似化合物的比较
Pyrrolidin-2-one: Another five-membered lactam with similar chemical properties but different biological activities.
Pyrrolidine: A saturated five-membered nitrogen heterocycle that is structurally similar but lacks the carbonyl group present in 3-Pyrrolidinone.
Uniqueness: this compound is unique due to its combination of amide and nitrogen functionalities, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various biologically active compounds. Its versatility and reactivity distinguish it from other similar compounds.
属性
IUPAC Name |
pyrrolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c6-4-1-2-5-3-4/h5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKLPGKXAVVPOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50283427 | |
| Record name | Pyrrolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50283427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96-42-4 | |
| Record name | 3-Pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31423 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrrolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50283427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PYRROLIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AT2P75G2H5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-pyrrolidinone?
A1: The molecular formula of this compound is C4H7NO, and its molecular weight is 85.106 g/mol.
Q2: What are some methods for synthesizing this compound?
A2: Several methods exist for synthesizing this compound and its derivatives, including:
- Gold-catalyzed synthesis: This method utilizes N-sulfonyl hydroxylamines and terminal alkynes in the presence of a gold catalyst to produce 3-pyrrolidinones via an intramolecular oxygen-transfer redox reaction. []
- Reaction of azomethine oxides with allenes: This reaction pathway potentially involves an initial 1,3-dipolar cycloaddition followed by intramolecular rearrangement, yielding 3-pyrrolidinones. []
- Cyclization of α,β-unsaturated diazoketones with amines: This approach provides a one-step synthesis of substituted 3-pyrrolidinones. []
- Domino aza-Michael/SN2 cyclization: This method utilizes barbiturate-derived alkenes and N-alkoxy α-haloamides to efficiently produce spirobarbiturate-3-pyrrolidinones. []
Q3: What spectroscopic data is available for characterizing this compound?
A3: Various spectroscopic techniques can characterize this compound, including:
- NMR Spectroscopy: Provides information about the compound's structure and conformation. For example, in 1-tert-butyl-2-(tert-butylaminomethylidene)-3-pyrrolidinone, NMR data revealed that the eneamine moiety on the pyrrolidinone ring is coplanar to the carbonyl function, with an E configuration stabilized by an intramolecular N-H...O bond. [, ]
- UV-Vis Spectroscopy: Useful for studying the electronic structure and transitions within the molecule. Comparison of 4,4,4′,4′-Tetramethyl[2,2′-bipyrrolidinylidene]-3,3′-dione with indigo using UV-Vis spectroscopy revealed the former as the basic chromophore of indigo, highlighting the exceptional long-wave light absorption characteristic of compounds containing a 10 π electron chromophore. []
Q4: What are some applications of this compound and its derivatives?
A4: 3-Pyrrolidinones find use in various fields, including:
- Pharmaceuticals: They serve as chiral building blocks for synthesizing pharmaceuticals. [] For instance, (S)-N-benzyl-3-pyrrolidinol, derived from N-benzyl-3-pyrrolidinone, is used in the production of pharmaceuticals. []
- Drug discovery: 3-Pyrrolidinones are explored as potential HIV protease inhibitors. Research investigates the use of proline bioisosteres like phenylalanine-2-thiophenoxy-3-pyrrolidinone for their anti-HIV activity. [] Studies have identified short and potent this compound-based inhibitors of HIV-1 replication. [, ]
- Synthesis of heterocyclic compounds: They are valuable intermediates in synthesizing a wide range of heterocyclic compounds, including indoles and 5-deazapteroic acid analogs. [] One example is the synthesis of spiro-pyrano[3,2-b]pyrrolo-2-oxoindolines and dicyano-pyrano[3,2-b]pyrroles via Michael addition of 3-pyrrolidinones to isatin-3-ylidenes and arylidenemalononitrile, respectively. []
Q5: How does N-benzyl-3-pyrrolidinone contribute to chiral alcohol production?
A5: N-benzyl-3-pyrrolidinone serves as a substrate for N-benzyl-3-pyrrolidinol dehydrogenase (N-benzyl-3-pyrrolidinol/N-benzyl-3-pyrrolidinone oxidoreductase), an enzyme found in microorganisms like Geotrichum capitatum. This enzyme catalyzes the asymmetric reduction of N-benzyl-3-pyrrolidinone to (S)-N-benzyl-3-pyrrolidinol, a valuable chiral alcohol used in pharmaceutical synthesis. The reaction utilizes NADPH as a coenzyme, and efficient production of (S)-N-benzyl-3-pyrrolidinol has been achieved using recombinant Escherichia coli strains expressing the N-benzyl-3-pyrrolidinol dehydrogenase gene alongside NADH-reproducing systems. [, ]
Q6: Are there any known thermostable enzymes that utilize this compound derivatives as substrates?
A6: Yes, a thermostable ω-transaminase (ω-TA) from Chloroflexi bacterium has been identified and characterized. This enzyme demonstrates significant reactivity with aromatic amino donors and receptors and exhibits good affinity towards cyclic substrates, including N-Boc-3-pyrrolidinone. Notably, the enzyme's activity towards N-Boc-3-pyrrolidinone can be enhanced through site-specific mutagenesis, as observed with the Q192G mutant, which showed improved conversion rates compared to the wild-type enzyme. [, ]
Q7: What is the role of computational chemistry in understanding this compound chemistry?
A7: Computational methods, including density functional theory (DFT) calculations, have been employed to investigate keto-enol tautomerism in N-vinyl-2- and 3-pyrrolidinones. [] Additionally, computational studies have provided insights into the mechanisms of gold(I)-catalyzed intramolecular additions of hydroxylamine groups onto alkynes, leading to the formation of 3-pyrrolidinones. These studies help to elucidate reaction pathways, chemoselectivity, and regioselectivity in these reactions. []
Q8: How do structural modifications of this compound impact its biological activity?
A8: Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the this compound scaffold affect its biological activity. For instance, in the development of HIV protease inhibitors, modifying the substituents on the this compound ring can significantly impact the compound's potency and selectivity. [] Similarly, introducing specific substituents on the piperidine ring of cyclic tertiary amines, such as 1-benzylpiperidine, can influence their metabolism by cytochrome P450 enzymes, ultimately affecting their ability to inactivate these enzymes. []
Q9: What are the stability considerations for this compound and its derivatives?
A9: The stability of this compound derivatives can vary depending on the specific substituents and conditions. Research has focused on identifying aminotransferases with high resistance to water-soluble organic solvents, which could improve the stability and efficiency of biocatalytic processes using this compound derivatives as substrates. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


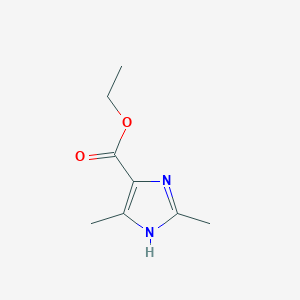

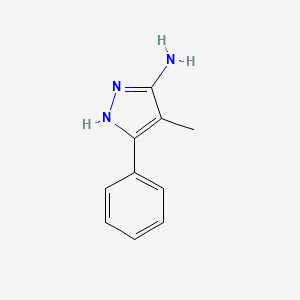
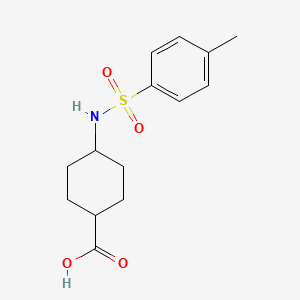
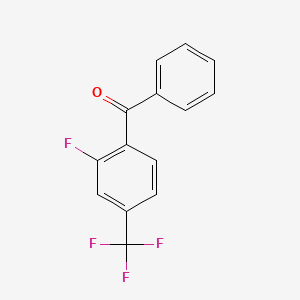
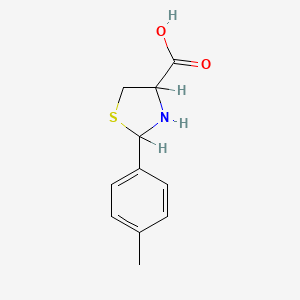

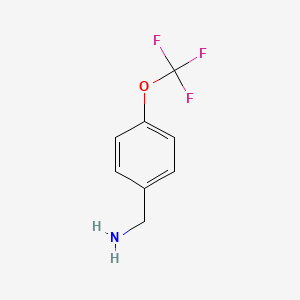
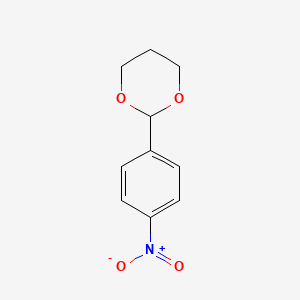
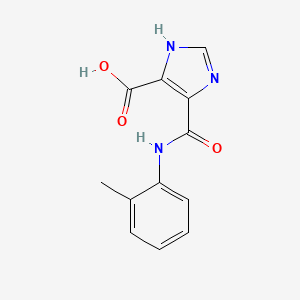
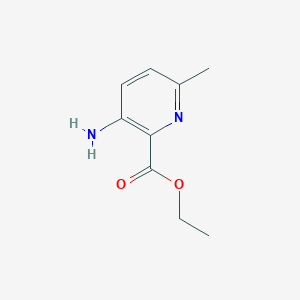

![5-{[(5-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-3-carboxylic acid](/img/structure/B1296794.png)

